molecular formula C40H81NO3 B051551 2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate CAS No. 52497-24-2

2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate

Cat. No.: B051551
CAS No.: 52497-24-2
M. Wt: 624.1 g/mol
InChI Key: KHYNLKWLPONHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate (CAS 52497-24-2) is a synthetic amphiphilic compound of significant interest in materials science and applied chemistry. This molecule integrates a tertiary amine functional group substituted with a hydrophilic hydroxyethyl chain and two long, lipophilic alkyl chains (a C18 octadecyl group and a C18 stearate ester). This unique structure confers surfactant properties, making it an effective antistatic agent, emulsifier, and viscosity modifier in various industrial and cosmetic research formulations. Primary Research Applications: Polymer Science: Serves as a key additive to modify the properties of polymer films, particularly in low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA) copolymers. Its incorporation enhances flexibility and provides excellent antifogging performance, which is crucial for improving clarity in packaging applications. Surface Chemistry: Its amphiphilic nature allows it to act as a surfactant, effectively reducing surface tension and stabilizing oil-water interfaces in emulsions and other complex colloidal systems. Functional Additives: Used in the development of metal processing lubricants, rust inhibitors, and as an antistatic agent in food packaging plastics to maintain product integrity. The compound's mechanism of action involves the interaction of its hydroxyethyl group with polymer matrices, which modulates the material's physical properties. Simultaneously, the long alkyl chains provide compatibility with hydrophobic phases. With a molecular formula of C 40 H 81 NO 3 and a molecular weight of 624.08 g/mol, it is characterized by a high predicted boiling point of 672.4 °C and a density of 0.895 g/cm³. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-[2-hydroxyethyl(octadecyl)amino]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(36-38-42)37-39-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYNLKWLPONHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866267
Record name 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl octadecanoate
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Molecular Weight

624.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52497-24-2, 56996-48-6
Record name 2-[(2-Hydroxyethyl)octadecylamino]ethyl octadecanoate
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Record name 2-((2-Hydroxyethyl)octadecylamino)ethyl stearate
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Record name 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl octadecanoate
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Record name 2-[(2-hydroxyethyl)octadecylamino]ethyl stearate
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Preparation Methods

Amine Alkylation: Formation of 2-[(2-Hydroxyethyl)octadecylamino]ethanol

The first step involves reacting octadecylamine (stearylamine) with ethylene oxide under controlled conditions. This nucleophilic substitution reaction proceeds via the following mechanism:

C18H37NH2+C2H4OC18H37N(CH2CH2OH)H\text{C}{18}\text{H}{37}\text{NH}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{18}\text{H}{37}\text{N}(\text{CH}2\text{CH}_2\text{OH})\text{H}

Optimization Parameters :

  • Temperature : 80–100°C to balance reaction rate and side product formation.

  • Catalyst : Phosphoric acid (0.5–1.0 wt%) accelerates the reaction while preventing oxidative degradation.

  • Solvent : Anhydrous ethanol or toluene minimizes hydrolysis of ethylene oxide.

Post-reaction purification involves neutralization with aqueous sodium bicarbonate, followed by vacuum distillation to isolate the amino alcohol intermediate.

Esterification with Stearic Acid

The amino alcohol is subsequently esterified with stearic acid using acid catalysis. The reaction follows:

C18H37N(CH2CH2OH)H+C17H35COOHH+C40H81NO3+H2O\text{C}{18}\text{H}{37}\text{N}(\text{CH}2\text{CH}2\text{OH})\text{H} + \text{C}{17}\text{H}{35}\text{COOH} \xrightarrow{\text{H}^+} \text{C}{40}\text{H}{81}\text{NO}3 + \text{H}2\text{O}

Industrial Protocols :

  • Catalyst : Concentrated sulfuric acid (0.5–2.0 mol%) is widely used due to its efficacy in protonating the carbonyl group.

  • Reactor Design : Continuous-flow systems with Dean-Stark traps facilitate water removal, shifting equilibrium toward ester formation.

  • Temperature : 140–160°C ensures rapid kinetics without degrading heat-sensitive components.

Yield Data :

ParameterValueSource
Conversion Rate92–95%
Purity (HPLC)≥98%
Reaction Time4–6 hours

Microwave-Assisted Esterification

Recent advancements leverage microwave irradiation to enhance reaction efficiency. A Chinese patent (CN104058957A) demonstrates the utility of carbon black as a microwave absorber in esterification.

Procedure :

  • Reactants : Stearic acid (0.05–0.07 mol), 2-[(2-hydroxyethyl)octadecylamino]ethanol (0.05–0.07 mol).

  • Catalyst : Concentrated H2SO4\text{H}_2\text{SO}_4 (0.002–0.003 mol).

  • Additive : Carbon black (0.015–0.026 mol) to enhance microwave absorption.

  • Conditions : Microwave power 130–140 W, 3–5 minutes.

Advantages :

  • Time Reduction : Reaction completes in <5 minutes vs. 4–6 hours conventionally.

  • Conversion Rate : 98.5% due to uniform heating and reduced thermal degradation.

  • Energy Efficiency : 60–70% lower energy consumption compared to conventional heating.

Critical Analysis of Catalytic Systems

Acid Catalysts

  • Sulfuric Acid : Predominantly used but causes equipment corrosion and requires neutralization.

  • Phosphoric Acid : Milder alternative with comparable efficacy in amine alkylation.

  • Ionic Liquids : Emerging catalysts (e.g., [BMIM][HSO₄]) offer recyclability but lack cost-effectiveness.

Heterogeneous Catalysts

Zeolites and mesoporous silica show promise for continuous processes but face challenges in mass transfer limitations.

Purification and Characterization

Purification Techniques

  • Washing : Hot water (pH 7) removes residual acid and unreacted stearic acid.

  • Distillation : Vacuum distillation at 195–199°C isolates the product.

  • Crystallization : Ethanol recrystallization enhances purity to >99%.

Analytical Methods

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm ester and amine linkages.

  • Mass Spectrometry : Molecular ion peak at m/z=623.622m/z = 623.622 (calculated for C40H81NO3\text{C}_{40}\text{H}_{81}\text{NO}_3).

  • Chromatography : GC-MS and HPLC quantify purity and identify byproducts.

Industrial-Scale Production Insights

The double decomposition method, as described in US7456306B2, adapts well to large-scale synthesis. Key considerations include:

  • Feedstock Quality : Stearic acid with ≤0.5% free fatty acids minimizes side reactions.

  • Process Control : Automated pH and temperature monitoring ensures batch consistency.

  • Waste Management : Recovery of methanol and sulfuric acid reduces environmental impact .

Chemical Reactions Analysis

2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C40H81NO3
  • Molar Mass : 624.09 g/mol
  • Density : 0.895 g/cm³
  • Boiling Point : 672.4°C at 760 mmHg
  • Flash Point : 360.4°C

The compound features a hydroxyethyl group attached to an octadecylamine structure, making it suitable for various applications, particularly in polymer science and surface chemistry.

Polymer Science

2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate is widely used as a modifier in polymer films , enhancing properties such as flexibility and antifog performance. It is particularly effective in low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA) copolymers.

Table 1: Polymer Enhancements with this compound

Property EnhancedEffectPolymer Type
FlexibilityIncreasedLDPE
Antifog PerformanceImproved visibilityEVA
Surface CompatibilityEnhanced adhesionVarious polymers

Surface Chemistry

The compound is utilized in studies of surface compatibility and micellar properties, serving as a surfactant that reduces surface tension in various formulations.

Material Science

In material science, it plays a role in the synthesis and characterization of stearates used for coatings and other applications. Its dual functionality allows it to act both as a surfactant and a polymer modifier.

Cancer Research

Emerging studies have explored its potential therapeutic applications in cancer treatment, where it may enhance drug delivery systems due to its surfactant properties.

Metal Processing

The compound is employed as a metal processing lubricant and rust inhibitor, providing protective qualities during manufacturing processes.

Food Packaging

In the food industry, it serves as an antistatic agent in plastic food packaging materials, helping to maintain product integrity and shelf life.

Case Study 1: Polymer Film Modification

A study demonstrated that incorporating this compound into LDPE films significantly improved their antifog properties, leading to clearer visibility in packaging applications. The results indicated a reduction in surface tension, which minimized condensation on the film surface.

Case Study 2: Surface Tension Reduction

Research conducted on the surfactant properties of the compound revealed that it effectively reduced surface tension in aqueous solutions, enhancing the stability of emulsions used in cosmetic formulations.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate involves its interaction with polymer matrices to enhance their properties. The hydroxyethyl group interacts with the polymer chains, improving their flexibility and antifog properties. This compound also acts as a surfactant, reducing the surface tension of the polymer films .

Comparison with Similar Compounds

Diethylaminoethyl Stearate (CAS 3179-81-5)

  • Structure: Features a diethylamino group instead of the hydroxyethyl-octadecylamino group. Molecular formula: C₂₄H₄₉NO₂ (MW 383.66 g/mol) .
  • Properties : The absence of a hydroxyl group reduces hydrophilicity, increasing lipophilicity.
  • Applications : Primarily used as a cationic surfactant in hair conditioners and fabric softeners. Less effective as an emulsifier compared to the target compound due to lower polarity .

Stearamide MEA-Stearate (CAS 14351-40-7)

  • Structure: Contains an amide linkage (N-(2-hydroxyethyl)stearamide) esterified with stearic acid. Molecular formula: C₃₈H₇₅NO₃ (MW 606.0 g/mol) .
  • Properties : The amide group enhances hydrogen bonding, improving film-forming and moisturizing capabilities.
  • Applications : Used in cosmetics for antistatic , viscosity control , and skin conditioning . More occlusive than the target compound, making it ideal for barrier creams .

Triethanolamine Monostearate Ester (CAS N/A)

  • Structure: Contains a bis(2-hydroxyethyl)amino group linked to stearate. Molecular formula: C₂₄H₄₉NO₅ (MW 443.6 g/mol) .
  • Properties : Additional hydroxyl groups increase water solubility and emulsifying efficiency.
  • Applications: Widely used as a nonionic emulsifier in pharmaceutical creams and lotions. Less lipophilic than the target compound, limiting its use in anhydrous systems .

Octyldodecyl Stearoyl Stearate (CAS N/A)

  • Structure: A branched ester of stearic acid and 2-octadecanol (C₅₆H₁₁₀O₄, MW 847.47 g/mol) .
  • Properties : High molecular weight and branched structure provide exceptional emolliency and thermal stability .
  • Applications : Used in luxury cosmetics for texture enhancement and long-lasting moisturization . Less functional as an antistatic agent compared to the target compound .

Comparative Analysis Table

Compound CAS No. Molecular Weight (g/mol) Key Functional Groups Primary Applications
2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate 52497-24-2 620.0 Hydroxyethyl, tertiary amine Antistatic, emulsifier, viscosity control
Diethylaminoethyl stearate 3179-81-5 383.66 Diethylamino Cationic surfactant, fabric softeners
Stearamide MEA-Stearate 14351-40-7 606.0 Amide, hydroxyethyl Skin conditioning, barrier creams
Triethanolamine monostearate ester N/A 443.6 Bis(2-hydroxyethyl)amino Nonionic emulsifier, pharmaceutical creams
Octyldodecyl stearoyl stearate N/A 847.47 Branched stearate Emollient, texture enhancer

Key Research Findings

  • Antistatic Performance: The target compound outperforms diethylaminoethyl stearate in reducing static charge in hair care products due to its hydrophilic hydroxyethyl group .
  • Emulsification Efficiency: Triethanolamine monostearate exhibits superior emulsifying capacity in aqueous systems, while the target compound balances oil-water phases in anhydrous formulations .
  • Regulatory Status: this compound is listed under Korea’s K-REACH program, highlighting its industrial relevance and safety profile .

Biological Activity

2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate, a quaternary ammonium compound with the molecular formula C40_{40}H81_{81}NO3_3 (CAS Registry Number 52497-24-2), is recognized for its diverse biological activities and applications in various fields, including materials science and medicine. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is synthesized through the reaction of hydroxyethylated fatty amines with octadecanoic acid, typically in organic solvents such as methanol or chlorinated paraffins. Its structure includes a long-chain fatty acid moiety, which contributes to its surfactant properties.

The biological activity of this compound is primarily attributed to its surfactant properties and ability to interact with biological membranes. It enhances the flexibility of polymer matrices and exhibits antifogging properties in films. Its mechanism involves:

  • Surfactant Action : Reduces surface tension, facilitating the dispersion of active ingredients in formulations.
  • Polymer Modification : Interacts with polymer chains to improve mechanical properties and stability.
  • Potential Anticancer Activity : Preliminary studies suggest it may influence cellular pathways involved in cancer progression.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Antimicrobial Properties : Exhibits activity against various bacteria and fungi, making it a candidate for use in antimicrobial coatings.
  • Anticancer Potential : Some studies have explored its role in inhibiting cancer cell growth, particularly through mechanisms involving apoptosis and cell cycle regulation.
  • Surface Compatibility : Used in studies related to surface chemistry and micellar properties, enhancing compatibility with various substrates.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

StudyFindings
Demonstrated antimicrobial efficacy against Gram-positive bacteria.
Showed potential anticancer effects in vitro, particularly in breast cancer cell lines.
Enhanced surface properties of polymer films, improving their durability and antifogging characteristics.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli when incorporated into polymer matrices. The compound's surfactant nature facilitated its integration into the polymer, enhancing its efficacy as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of experiments investigated the compound's effects on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to increased apoptosis and reduced cell proliferation. The study highlighted the potential for this compound to be developed as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate?

  • Methodological Answer :

  • Synthesis : Use esterification reactions between stearic acid and ethanolamine derivatives. Optimize reaction conditions (temperature, catalyst, molar ratios) via reflux in anhydrous solvents (e.g., toluene) to minimize hydrolysis. Monitor reaction progress using thin-layer chromatography (TLC) .
  • Characterization :
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching (~1740 cm⁻¹) and hydroxyl (O-H) bands (~3400 cm⁻¹). Note spectral contamination in CCl₄ solutions (e.g., around 1550 cm⁻¹) .
  • NMR : Confirm ester linkage via ¹³C NMR (carbonyl signal at ~170 ppm) and ¹H NMR (ethylene oxide protons at ~3.5–4.3 ppm).
  • Mass Spectrometry : Validate molecular weight using high-resolution MS to distinguish from impurities .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify thermal degradation temperatures under nitrogen/air atmospheres (heating rate: 10°C/min). Compare decomposition profiles to identify oxidative vs. thermal stability thresholds .
  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor ester hydrolysis via HPLC or titration to calculate degradation kinetics .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use a C18 column with UV detection (205–220 nm). Optimize mobile phase (acetonitrile/water with 0.1% formic acid) to resolve stearate derivatives from interfering species .
  • Gas Chromatography (GC) : Derivatize the compound with BSTFA to improve volatility. Employ flame ionization detection (FID) with internal standardization (e.g., methyl behenate) for quantification .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in multi-component systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model hydrogen bonding and van der Waals interactions with solvents or surfactants. Calculate binding energies to prioritize experimental validation .
  • Molecular Dynamics (MD) Simulations : Simulate micelle formation in aqueous solutions using GROMACS. Analyze radial distribution functions to assess self-assembly behavior .

Q. What experimental design strategies optimize the synthesis yield while minimizing side reactions?

  • Methodological Answer :

  • Factorial Design : Apply a 2³ factorial design to test variables: catalyst concentration (0.5–1.5 mol%), temperature (80–120°C), and reaction time (4–12 hours). Use ANOVA to identify significant factors and interactions .
  • Response Surface Methodology (RSM) : Fit a quadratic model to predict optimal conditions. Validate with three center-point replicates to ensure reproducibility .

Q. How should researchers resolve contradictions in solubility data reported across studies?

  • Methodological Answer :

  • Meta-Analysis : Collate literature data and standardize variables (temperature, solvent purity). Perform regression analysis to identify outliers or confounding factors (e.g., impurities in commercial stearic acid) .
  • Cross-Validation : Replicate solubility measurements using controlled conditions (USP/Ph.Eur. guidelines). Compare results with computational predictions (e.g., COSMO-RS) to validate accuracy .

Q. What advanced techniques elucidate the compound’s role in reaction mechanisms (e.g., catalysis, biodegradation)?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹³C-labeled stearate chains. Track metabolic pathways in biodegradation studies using LC-MS/MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps in catalytic processes .

Data Presentation and Validation

  • Statistical Analysis : For reproducibility, report mean ± SD with n ≥ 3. Use Student’s t-test or ANOVA for significance testing (p < 0.05) .
  • Software Tools : Leverage cheminformatics platforms (e.g., Gaussian, Schrödinger) for simulation data and Minitab for DOE analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate
Reactant of Route 2
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2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.